molecular formula C21H24N4O4 B2900483 N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-36-9

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2900483
CAS No.: 880811-36-9
M. Wt: 396.447
InChI Key: PMUXLDIVXOMOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic small molecule characterized by a hexanamide backbone linking a 3,5-dimethoxyphenyl group and a benzotriazinone moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-28-16-12-15(13-17(14-16)29-2)22-20(26)10-4-3-7-11-25-21(27)18-8-5-6-9-19(18)23-24-25/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUXLDIVXOMOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Activity/Use Reference
Target Compound C23H25N3O5 435.47 3,5-dimethoxyphenyl, benzotriazinone Amide, Benzotriazinone Hypothetical enzyme inhibition N/A
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) C13H15ClNO2 252.72 4-chlorophenyl, cyclohexane Hydroxamic acid Antioxidant (DPPH assay)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... C23H25N3O3 391.46 Benzodioxin, methoxy pyridine Amine, Ether Research use (non-medical)

Key Observations:

Aryl Substituent Effects :

  • The target’s 3,5-dimethoxyphenyl group enhances lipophilicity compared to the 4-chlorophenyl group in compound 8 . Methoxy groups may improve membrane permeability but reduce electrophilicity relative to electron-withdrawing chloro substituents.
  • Compound 8’s hydroxamic acid functional group enables metal chelation (e.g., iron or zinc), a feature absent in the target’s amide group, which may limit its utility in metalloenzyme inhibition .

Heterocyclic Core Differences: The target’s benzotriazinone core offers a rigid, planar structure conducive to π-π interactions, contrasting with the benzodioxin moiety in ’s compound, which introduces flexibility via its ether linkages .

Functional Group Impact :

  • Hydroxamic acids (e.g., compound 8) are well-documented for antioxidant activity via radical scavenging (DPPH assay) . The target’s amide group may instead favor protease or kinase inhibition, though this remains speculative without direct data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.